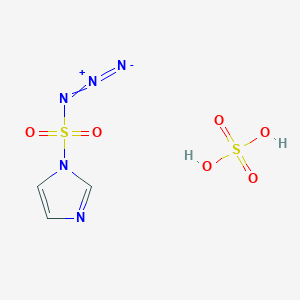

1H-Imidazole-1-sulfonyl azide sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Imidazole-1-sulfonyl azide sulfate is an organic azide compound known for its utility in organic synthesis, particularly as a diazo-transfer reagent. This compound is valued for its ability to convert primary amines to azides, a reaction crucial in various chemical processes. It is a colorless liquid that can be safely handled and stored in its organic-soluble salt forms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The hydrogen sulfate salt form is preferred due to its stability and safety compared to other forms like the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound focuses on large-scale synthesis while ensuring safety. The hydrogen sulfate salt is synthesized in a one-pot reaction, avoiding the isolation or concentration of the parent compound or its hydrochloride salt. This method significantly reduces the risk of explosion and enhances the stability of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Imidazole-1-sulfonyl azide sulfate primarily undergoes diazo-transfer reactions. It converts primary amines or ammonium salts to azides when catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts .

Common Reagents and Conditions:

Reagents: Copper (II) sulfate, nickel (II) chloride, zinc (II) acetate, cobalt (II) chloride.

Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature, to prevent decomposition of the azide compound

Major Products: The major products of these reactions are azides, which are valuable intermediates in organic synthesis, particularly in click chemistry and the synthesis of complex molecules .

Applications De Recherche Scientifique

1H-Imidazole-1-sulfonyl azide sulfate has a wide range of applications in scientific research:

Mécanisme D'action

The primary mechanism of action for 1H-Imidazole-1-sulfonyl azide sulfate involves the transfer of the diazo group to primary amines, forming azides. This reaction is catalyzed by metal salts and proceeds via a diazo-transfer mechanism. The compound’s ability to transfer the diazo group under basic conditions makes it a versatile reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

1H-Imidazole-1-sulfonyl azide sulfate is often compared to trifluoromethanesulfonyl azide (TfN3) due to their similar reactivity in diazo-transfer reactions. this compound is preferred for its stability and lower cost of preparation . Other similar compounds include:

Trifluoromethanesulfonyl azide (TfN3): Known for its high reactivity but also its high cost and explosive nature.

Sulfonyl azides: These compounds share similar reactivity but vary in stability and safety profiles.

Activité Biologique

1H-Imidazole-1-sulfonyl azide sulfate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes an imidazole ring and sulfonyl azide functionalities, making it a versatile reagent in various chemical reactions, including diazotransfer processes.

- Chemical Formula : C₃H₅N₅O₆S₂

- Molecular Weight : 205.23 g/mol

- CAS Number : 117696875

The biological activity of this compound is primarily attributed to its ability to act as a diazotransfer reagent. It facilitates the conversion of amines into azides, which can further participate in various coupling reactions, including click chemistry. This property is particularly useful in synthesizing bioactive compounds and drug candidates.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis or function, although specific pathways remain to be elucidated.

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. It is hypothesized that the azide functionality can be utilized to target specific cancer cells through selective activation mechanisms. For instance, compounds derived from this compound have been explored for their ability to inhibit tumor growth in vitro.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various sulfonyl azides, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Study 2: Anticancer Potential

In another investigation, derivatives synthesized from this compound were tested for their cytotoxic effects on human cancer cell lines. The study revealed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast Cancer) | 5.2 |

| Derivative B | HeLa (Cervical Cancer) | 7.8 |

Propriétés

IUPAC Name |

N-diazoimidazole-1-sulfonamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O2S.H2O4S/c4-6-7-11(9,10)8-2-1-5-3-8;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLICPAMVUDTDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.